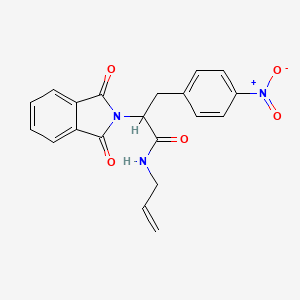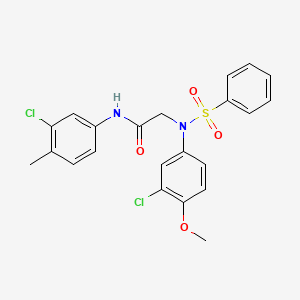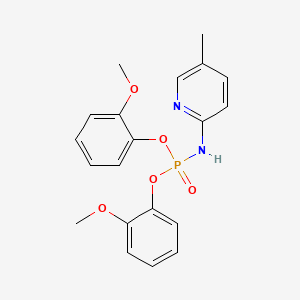![molecular formula C17H15NO6 B5144553 5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)
5-[(2-phenoxypropanoyl)amino]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-phenoxypropanoyl)amino]isophthalic acid, also known as Compound A, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用機序
The mechanism of action of 5-[(2-phenoxypropanoyl)amino]isophthalic acid A is not fully understood, but it is believed to act by modulating the activity of certain proteins and enzymes involved in cellular signaling pathways. Specifically, 5-[(2-phenoxypropanoyl)amino]isophthalic acid A has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and immune responses. By inhibiting NF-κB activity, 5-[(2-phenoxypropanoyl)amino]isophthalic acid A may be able to reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
5-[(2-phenoxypropanoyl)amino]isophthalic acid A has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-[(2-phenoxypropanoyl)amino]isophthalic acid A can induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of certain bacteria. Additionally, in vivo studies have shown that 5-[(2-phenoxypropanoyl)amino]isophthalic acid A can improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
One of the main advantages of using 5-[(2-phenoxypropanoyl)amino]isophthalic acid A in laboratory experiments is its specificity. Because it targets specific proteins and enzymes, 5-[(2-phenoxypropanoyl)amino]isophthalic acid A can be used to investigate the role of these molecules in various cellular processes. Additionally, 5-[(2-phenoxypropanoyl)amino]isophthalic acid A has been shown to have low toxicity and is relatively easy to synthesize.
However, there are also limitations to using 5-[(2-phenoxypropanoyl)amino]isophthalic acid A in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with. Additionally, the mechanism of action of 5-[(2-phenoxypropanoyl)amino]isophthalic acid A is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 5-[(2-phenoxypropanoyl)amino]isophthalic acid A. One area of interest is its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(2-phenoxypropanoyl)amino]isophthalic acid A and how it interacts with specific proteins and enzymes. Finally, there is a need for the development of more efficient synthesis methods for 5-[(2-phenoxypropanoyl)amino]isophthalic acid A, which could facilitate its use in a wider range of experimental settings.
合成法
The synthesis of 5-[(2-phenoxypropanoyl)amino]isophthalic acid A involves a multi-step process that begins with the reaction of 2-phenoxypropanoic acid with thionyl chloride to form 2-phenoxypropanoyl chloride. This intermediate is then reacted with 5-aminoisophthalic acid in the presence of triethylamine to yield 5-[(2-phenoxypropanoyl)amino]isophthalic acid A. The overall yield of this process is approximately 40%.
科学的研究の応用
5-[(2-phenoxypropanoyl)amino]isophthalic acid A has been shown to have a range of applications in scientific research. It has been used as a tool to investigate the role of certain proteins and enzymes in various cellular processes, including inflammation, cell proliferation, and apoptosis. Additionally, 5-[(2-phenoxypropanoyl)amino]isophthalic acid A has been shown to have potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
5-(2-phenoxypropanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-10(24-14-5-3-2-4-6-14)15(19)18-13-8-11(16(20)21)7-12(9-13)17(22)23/h2-10H,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUKQBFAFHVRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Phenoxypropanoyl)amino]benzene-1,3-dicarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-sec-butylphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5144494.png)
![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)

![8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5144514.png)
![5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5144517.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B5144524.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![N-cyclopentyl-5-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5144542.png)
![2-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5144545.png)

![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-4,4,4-trifluoro-N-(2-methoxyethyl)butanamide](/img/structure/B5144592.png)